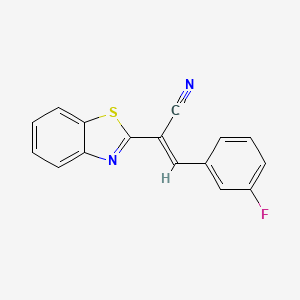

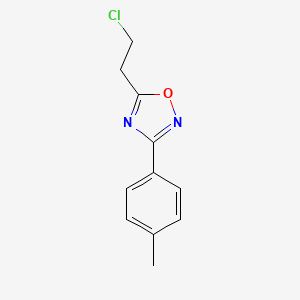

3,5-dimethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3,5-dimethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds that have been widely used in medical, industrial, biological, and potential drug industries .

Synthesis Analysis

While the exact synthesis of this compound is not available, benzamide compounds are often synthesized from benzoic acid or its derivatives . The trifluoropropyl group could potentially be introduced using a compound like 3,3,3-Trifluoro-2,2-dimethylpropionic acid .Chemical Reactions Analysis

Benzamides can undergo a variety of reactions, including nucleophilic substitution reactions . The presence of the trifluoropropyl group may also influence the reactivity of the compound.Scientific Research Applications

Biological Potential of Indole Derivatives

The compound is an indole derivative . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes them of great interest to researchers for synthesizing a variety of indole derivatives .

Antioxidant Activity

The compound is a benzamide derivative . Benzamide compounds have been found to possess antioxidant activity . Some benzamide compounds have shown more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Antibacterial Activity

Benzamide compounds have also been found to possess antibacterial activity . They have been tested for their in vitro growth inhibitory activity against different bacteria .

Synthesis of 2-Aminobenzaldehyde Oxime Analogs

The compound contains a 3,3,3-trifluoro-2,2-dimethylpropionic acid moiety . This moiety is used in the synthesis of 2-aminobenzaldehyde oxime analogs, which act as dual inhibitors of neutrophil elastase and proteinase .

Agrochemical and Pharmaceutical Applications

The compound and its derivatives have potential applications in the agrochemical and pharmaceutical industries. The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.

Broad-Spectrum Biological Activities

The compound is a biologically active pharmacophore . It has been found to have broad-spectrum biological activities, including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, analgesic, and anti-inflammatory activities .

Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the benzamide group in the compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

Based on the structural similarity to indole derivatives, it can be inferred that the compound might interact with its targets through a similar mechanism, leading to various biological activities .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .

Result of Action

Given the compound’s structural similarity to indole derivatives, it might exhibit a broad spectrum of biological activities .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. Furthermore, it’s recommended to handle the compound only in well-ventilated areas or outdoors, suggesting that air quality and ventilation might influence its efficacy .

properties

IUPAC Name |

3,5-dimethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO4/c1-25-14-8-12(9-15(10-14)26-2)16(23)22-11-17(24,18(19,20)21)13-6-4-3-5-7-13/h3-10,24H,11H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXZDIDQBGHNBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

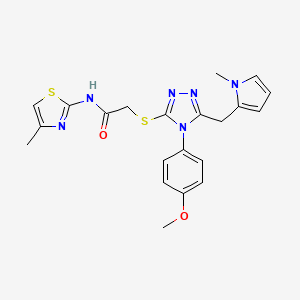

![2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B3015958.png)

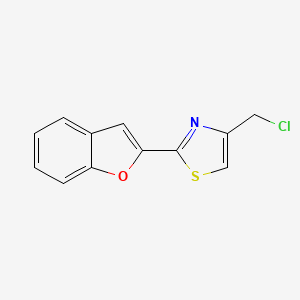

![N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3015964.png)

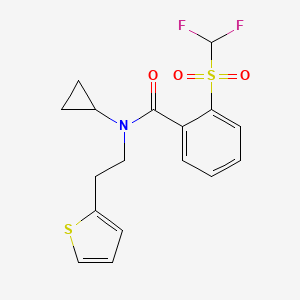

![{6-Chloro-4-[(2,4-dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B3015976.png)

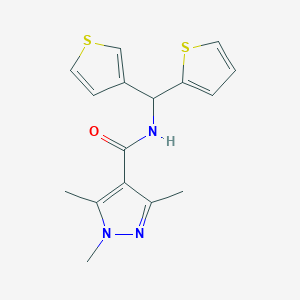

![2-[(1-Benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B3015977.png)